3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 3-methoxypyrazine with 4-piperidinemethanol under suitable conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).
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Quinazolinone Core Construction: : The next step involves the formation of the quinazolinone core. This can be done by reacting anthranilic acid with formamide to yield the quinazolinone structure.
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Coupling Reaction: : The final step is the coupling of the piperidine intermediate with the quinazolinone core. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, 3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one may exhibit interesting pharmacological properties. It can be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Quinazolinones are known for their anti-inflammatory, anticancer, and antimicrobial activities, making this compound a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes and receptors, modulating their activity. The piperidine ring and methoxypyrazine moiety may enhance binding affinity and specificity to certain molecular targets, such as kinases or G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
4-Quinazolinone: A simpler analog with a similar core structure but lacking the piperidine and methoxypyrazine groups.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide, which share the piperidine ring but differ in other structural aspects.
Methoxypyrazine Derivatives: Compounds such as 2-methoxypyrazine, which contain the pyrazine ring but lack the quinazolinone core.
Uniqueness
The uniqueness of 3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one lies in its combination of three distinct moieties: the quinazolinone core, the piperidine ring, and the methoxypyrazine group. This combination can result in unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-26-18-17(20-8-9-21-18)23-10-6-14(7-11-23)12-24-13-22-16-5-3-2-4-15(16)19(24)25/h2-5,8-9,13-14H,6-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMKYCOOPBBXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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